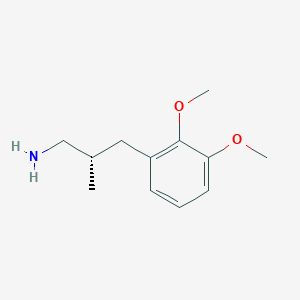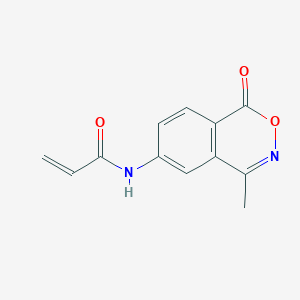
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized by Alexander Shulgin in 1963 and has been studied for its scientific research applications ever since.
Mecanismo De Acción
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, as well as dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to alter the balance of neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. This compound has been found to increase the release of the neurotransmitter serotonin, which is responsible for its psychedelic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine in lab experiments include its potency and selectivity for the serotonin 5-HT2A receptor. It has also been found to be stable and easy to synthesize. However, its psychedelic effects can make it difficult to use in certain types of experiments, and its potential for abuse and dependence must be taken into consideration.
Direcciones Futuras
There are many potential future directions for the study of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine. One area of research is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the brain's serotonin system and its potential role in the regulation of mood and emotion. Additionally, further studies could investigate the potential use of this compound as a research tool to study the brain's serotonin system and its role in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of (2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine involves the reaction of 2,3-dimethoxyphenylacetone with methylamine and aluminum isopropoxide. The resulting product is then reduced with sodium borohydride to yield the final compound. This synthesis method has been widely used in scientific research studies to obtain pure and stable samples of this compound for further analysis.
Aplicaciones Científicas De Investigación
(2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potent psychedelic effects and has been used as a research tool to study the brain's serotonin system. This compound has also been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
(2S)-3-(2,3-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)7-10-5-4-6-11(14-2)12(10)15-3/h4-6,9H,7-8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJFYOUFFMKQM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)


![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)



![1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2441962.png)


![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)
